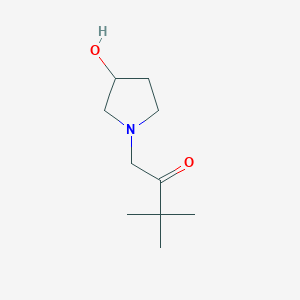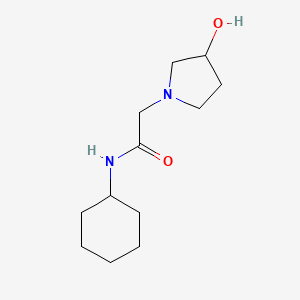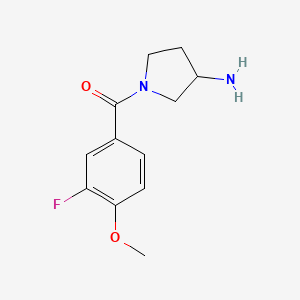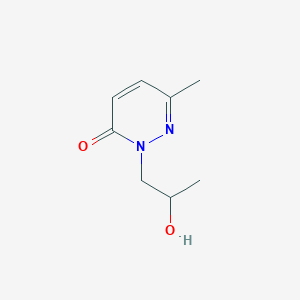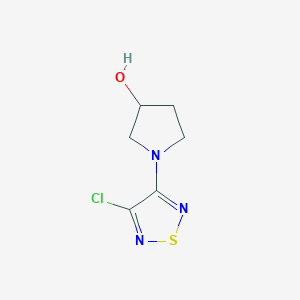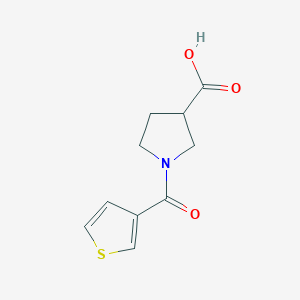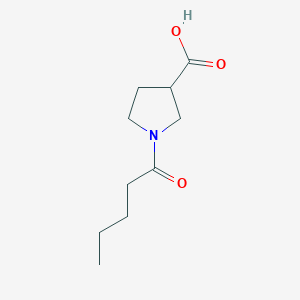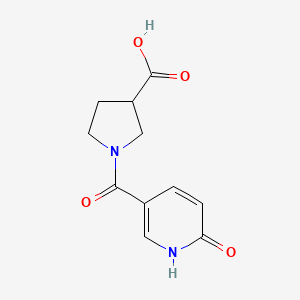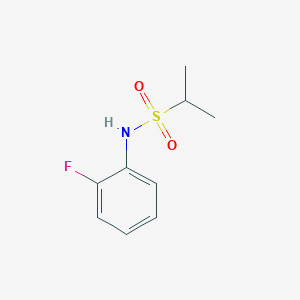
1-(Quinoxaline-2-carbonyl)azetidin-3-ol
説明
“1-(Quinoxaline-2-carbonyl)azetidin-3-ol” is a chemical compound with the molecular formula C12H11N3O2 . It’s not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of quinoxaline derivatives has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The structure of “1-(Quinoxaline-2-carbonyl)azetidin-3-ol” would be a derivative of this basic quinoxaline structure.科学的研究の応用
Anti-Inflammatory and Analgesic Properties
1-(Quinoxaline-2-carbonyl)azetidin-3-ol derivatives have shown potential in anti-inflammatory and analgesic applications. For instance, a study by Gupta and Mishra (2016) focused on synthesizing quinoline derivatives bearing azetidinone scaffolds. These derivatives exhibited significant anti-inflammatory and analgesic activities, highlighting their potential in medicinal chemistry as alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), which often have side effects like gastric irritation and ulceration (Gupta & Mishra, 2016).
Antibacterial Applications
The antibacterial properties of 1-(Quinoxaline-2-carbonyl)azetidin-3-ol derivatives have been explored in various studies. Fujita et al. (1998) discovered that certain azetidinyl quinolones, which include modifications of the quinolone structure like 1-(Quinoxaline-2-carbonyl)azetidin-3-ol, showed potent antibacterial activity, especially against Gram-positive organisms (Fujita et al., 1998). Additionally, Nayak, Shrivastava, and Singhai (2016) synthesized azetidin-2-one fused quinoline analogues that demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria (Nayak et al., 2016).
Anticancer Activity
Quinoline compounds, which are structurally related to 1-(Quinoxaline-2-carbonyl)azetidin-3-ol, have been identified as effective anticancer agents. Solomon and Lee (2011) noted that certain quinoline-based compounds exhibit significant anticancer activity. The versatility of quinoline allows the generation of diverse derivatives, potentially including 1-(Quinoxaline-2-carbonyl)azetidin-3-ol, that can be effective against various cancer drug targets (Solomon & Lee, 2011).
特性
IUPAC Name |
(3-hydroxyazetidin-1-yl)-quinoxalin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-8-6-15(7-8)12(17)11-5-13-9-3-1-2-4-10(9)14-11/h1-5,8,16H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZDCWLDQRFXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinoxaline-2-carbonyl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



